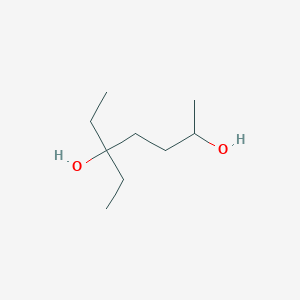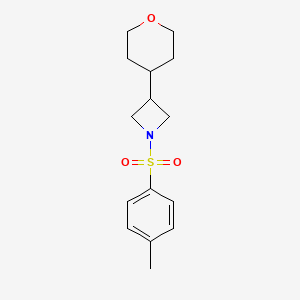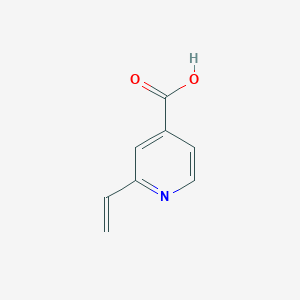
4-(3-Methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylthiophenyl)benzoic acid, commonly referred to as MTPA, is a powerful organic molecule that is widely used in scientific research. It is a potent inhibitor of the enzyme aldose reductase, and has a wide range of applications in biochemical and physiological experiments. MTPA has been used to study the effects of aldose reductase on oxidative stress, inflammation, and diabetes.
Applications De Recherche Scientifique
MTPA is widely used in scientific research due to its ability to inhibit aldose reductase. This enzyme plays a role in the metabolism of glucose and is involved in the development of several diseases, including diabetes, cardiovascular disease, and cancer. MTPA has been used to study the effects of aldose reductase on oxidative stress, inflammation, and diabetes. It has also been used to study the effects of aldose reductase on the development of cancer and other diseases.
Mécanisme D'action
MTPA works by inhibiting the enzyme aldose reductase. This enzyme is involved in the metabolism of glucose and is responsible for the production of sorbitol, a sugar alcohol. When MTPA binds to aldose reductase, it blocks the enzyme's ability to convert glucose into sorbitol. This inhibition prevents the accumulation of sorbitol in cells, which can lead to oxidative stress, inflammation, and diabetes.
Biochemical and Physiological Effects
MTPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of sorbitol, which can lead to oxidative stress and inflammation. In addition, it has been shown to reduce the levels of advanced glycation end products (AGEs), which are associated with the development of diabetes and other diseases. MTPA has also been shown to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MTPA in laboratory experiments has several advantages. It is a relatively inexpensive and readily available molecule, and it is easy to synthesize. In addition, it has a wide range of applications in biochemical and physiological experiments. However, there are some limitations to its use. It is not very soluble in water, and it is not stable in the presence of light or heat.
Orientations Futures
There are several potential future directions for research involving MTPA. It could be used to study the effects of aldose reductase on other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, it could be used to study the effects of aldose reductase on the aging process. Furthermore, it could be used to develop new therapeutic strategies for treating diabetes and other diseases. Finally, it could be used to develop new drugs that target aldose reductase and its associated diseases.
Méthodes De Synthèse
MTPA is synthesized through the reaction of 3-methylthiophenol and benzoic acid in the presence of a catalytic amount of sulfuric acid. This reaction is carried out at a temperature of 70-80°C for 1-2 hours. The product is then purified by crystallization, recrystallization, or column chromatography to obtain a pure sample of MTPA.
Propriétés
IUPAC Name |
4-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUWWUXBGIXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylthiophenyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Piperidinyloxy)phenyl]acetamide](/img/structure/B6319974.png)









